1-(Pyrimidin-2-ylmethylsulfanyl)propan-2-one
Description
1-(Pyrimidin-2-ylmethylsulfanyl)propan-2-one is an organic compound that features a pyrimidine ring attached to a propanone group via a sulfanyl linkage
Properties
IUPAC Name |
1-(pyrimidin-2-ylmethylsulfanyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-7(11)5-12-6-8-9-3-2-4-10-8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQKEANTANOWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-ylmethylsulfanyl)propan-2-one typically involves the reaction of pyrimidine-2-thiol with 2-bromo-1-phenylpropan-1-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromo compound, resulting in the formation of the sulfanyl linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-ylmethylsulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-2-ylmethylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-ylmethylsulfanyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyrimidine ring can interact with nucleic acids or proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
2-(Pyrimidin-2-ylmethylsulfanyl)ethanol: Similar structure but with an ethanol group instead of a propanone group.
1-(Pyrimidin-2-ylmethylsulfanyl)butan-2-one: Similar structure but with a butanone group instead of a propanone group.
2-(Pyrimidin-2-ylmethylsulfanyl)acetic acid: Similar structure but with an acetic acid group instead of a propanone group.
Uniqueness: 1-(Pyrimidin-2-ylmethylsulfanyl)propan-2-one is unique due to its specific combination of a pyrimidine ring, sulfanyl linkage, and propanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
